N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
Description
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is a synthetic organic compound that features a triazole ring, a dichlorobenzyl group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O3/c17-13-5-4-10(6-14(13)18)8-22-9-19-16(21-22)20-15(24)11-2-1-3-12(7-11)23(25)26/h1-7,9H,8H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAUMZLHMIAANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the triazole intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The dichlorobenzyl group can be subjected to reductive dechlorination.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine or dechlorinated product.
Substitution: Introduction of various functional groups onto the triazole ring.
Scientific Research Applications
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the dichlorobenzyl group may enhance lipophilicity and membrane permeability. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dimethoxybenzamide
- N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide
Uniqueness
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide moiety, which can influence its reactivity and interaction with biological targets. The presence of the dichlorobenzyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
